molecular formula C22H23NO3S2 B5033128 (5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5033128
M. Wt: 413.6 g/mol
InChI Key: PGYPXPULGIBGJC-ZHZULCJRSA-N
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Description

(5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a dimethylphenoxyethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. The initial step often includes the preparation of the thiazolidinone ring, followed by the introduction of the phenyl and dimethylphenoxyethoxy groups. Common reagents used in these reactions include thioamides, aldehydes, and phenols. The reaction conditions usually involve refluxing in organic solvents such as ethanol or methanol, with the presence of catalysts like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial production may utilize automated systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The phenyl and dimethylphenoxyethoxy groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like Lewis acids or bases to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can result in various substituted phenyl or dimethylphenoxyethoxy derivatives.

Scientific Research Applications

(5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound has shown potential as an antimicrobial and antifungal agent, making it valuable in biological studies.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, leading to studies on its mechanism of action and therapeutic applications.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of specific enzymes and receptors, leading to the modulation of cellular processes. For example, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.

    Phenoxyethoxy derivatives: Compounds with similar phenoxyethoxy groups have been studied for their antimicrobial and antifungal activities.

Uniqueness

What sets (5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one apart is its unique combination of structural features, which contribute to its diverse range of biological activities

Properties

IUPAC Name

(5Z)-5-[[2-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S2/c1-4-23-21(24)20(28-22(23)27)14-17-7-5-6-8-19(17)26-10-9-25-18-12-15(2)11-16(3)13-18/h5-8,11-14H,4,9-10H2,1-3H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYPXPULGIBGJC-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=CC=C2OCCOC3=CC(=CC(=C3)C)C)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=CC=CC=C2OCCOC3=CC(=CC(=C3)C)C)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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